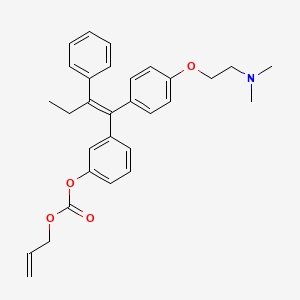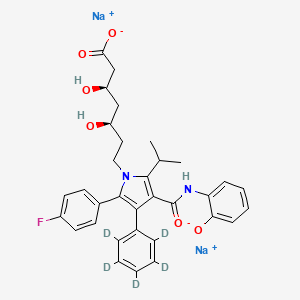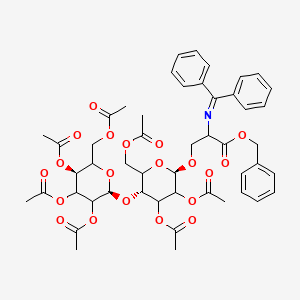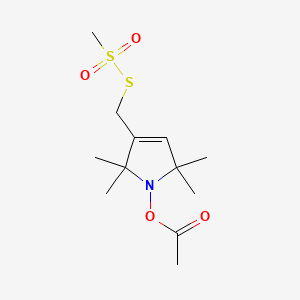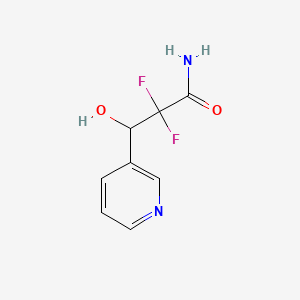
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide is a chemical compound with the molecular formula C8H8F2N2O2. It is known for its applications in proteomics research and has a molecular weight of 202.158 g/mol . This compound is characterized by the presence of fluorine atoms, a hydroxyl group, and a pyridyl ring, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide involves several steps, typically starting with the preparation of the pyridyl ring followed by the introduction of fluorine atoms and the hydroxyl group. The reaction conditions often require specific reagents and catalysts to ensure the correct placement of functional groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using common reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The hydroxyl group and pyridyl ring also play crucial roles in the compound’s activity by facilitating interactions with various biological molecules .
Comparación Con Compuestos Similares
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide can be compared with other similar compounds, such as:
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanamide: This compound shares a similar structure but may have different functional groups or substituents.
2,2-Diethoxy-N-hydroxy-acetamidine: This compound has different substituents but may exhibit similar chemical properties due to the presence of fluorine atoms and hydroxyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10,7(11)14)6(13)5-2-1-3-12-4-5/h1-4,6,13H,(H2,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDJRERNXNTLQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(C(=O)N)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661924 |
Source


|
| Record name | 2,2-Difluoro-3-hydroxy-3-(pyridin-3-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-60-1 |
Source


|
| Record name | 2,2-Difluoro-3-hydroxy-3-(pyridin-3-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
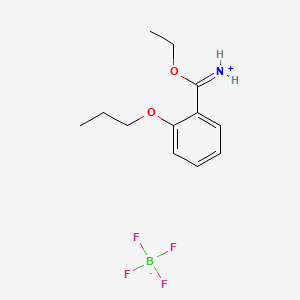
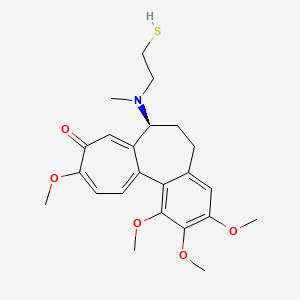
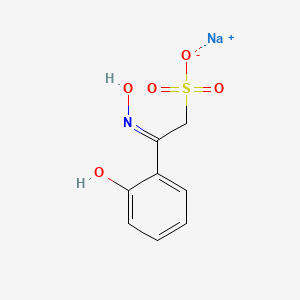
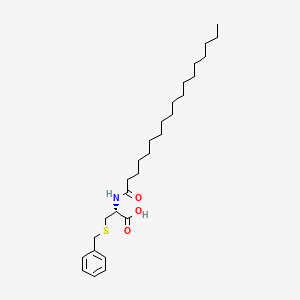
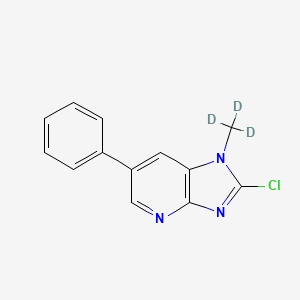
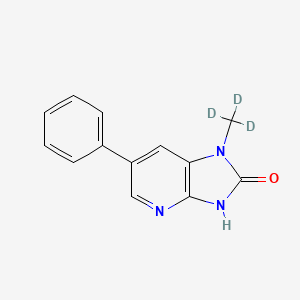
![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)
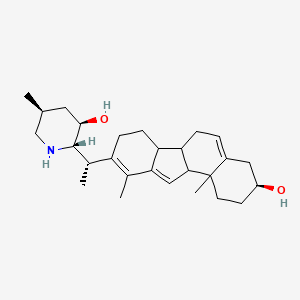
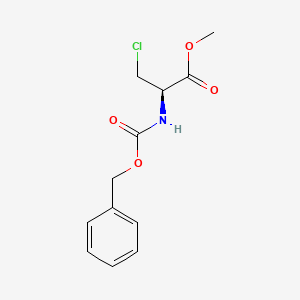
![Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane](/img/structure/B561946.png)
